4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. This compound has garnered significant interest due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves the acylation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with hydrazine derivatives. One common method includes the use of methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another approach involves the use of monoethyl malonate as an acylating agent in the presence of N,N’-dicyclohexylcarbodiimide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of phase-transfer catalysis (PTC) conditions has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: It shows high reactivity towards N-nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with various molecular targets. It acts by inhibiting key enzymes and pathways involved in bacterial and viral replication. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 1-Allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Uniqueness
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its high reactivity towards N-nucleophiles and its stability in the presence of alkali metal hydroxides . This makes it a valuable compound for the synthesis of various derivatives with potential biological activities.
Biological Activity
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis, and potential applications.
Chemical Structure and Synthesis
The compound this compound can be synthesized through a multi-step process involving the reaction of isatoic anhydride with diethyl malonate, followed by hydrazine hydrate treatment. The general synthetic pathway is as follows:
-
Synthesis of Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate :
- Isatoic anhydride and diethyl malonate are reacted in dry DMF at elevated temperatures.
- Resulting product undergoes precipitation and purification.
- Formation of this compound :
Antiviral Activity
Recent studies have evaluated the anti-HIV activity of various derivatives of this compound. The results indicate that these compounds exhibit moderate activity against HIV-1. Specifically, the synthesized derivatives were tested for their ability to inhibit HIV integrase (IN) and cell-based HIV replication:
- Integrase Inhibition : The compounds demonstrated no significant integrase inhibitory activity at concentrations below 100 µM.
- Cell-Based Assays : Some derivatives showed promising results in blocking HIV replication, although further structural modifications are suggested to enhance potency .
Antibacterial Activity
The antibacterial properties of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives were assessed using minimum inhibitory concentration (MIC) assays against several bacterial strains. Findings include:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
4-Hydroxy derivative A | Staphylococcus aureus | 32 |
4-Hydroxy derivative B | Escherichia coli | 64 |
4-Hydroxy derivative C | Pseudomonas aeruginosa | 16 |
These results indicate that certain derivatives possess significant antibacterial activity, particularly against opportunistic pathogens common in immunocompromised patients .
Case Studies
A notable case study involved the evaluation of N'-arylidene derivatives of this compound for their combined anti-HIV and antibacterial properties. The study highlighted:
- Design and Synthesis : New derivatives were designed to enhance biological activity by modifying the arylidene moiety.
- In Vitro Testing : These derivatives were subjected to rigorous in vitro testing for both anti-HIV and antibacterial activities.
- Results : Some compounds exhibited dual activity, suggesting potential for development as multifunctional therapeutics .
Properties
IUPAC Name |
4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4H,11H2,(H,13,16)(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVZVVDVXKUTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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